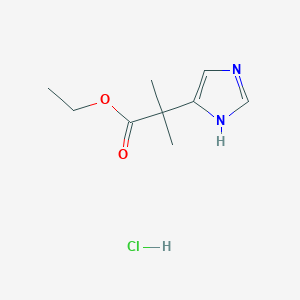

ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride

Beschreibung

Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride is a heterocyclic compound featuring an imidazole ring substituted at the 4-position, a methyl group, and an ethyl ester moiety, with a hydrochloride counterion. Its molecular formula is tentatively inferred as C₉H₁₃N₂O₂·HCl (calculated molecular weight: ~234.7 g/mol), though discrepancies exist in the provided evidence. The compound is structurally characterized by:

- A central propanoate ester backbone.

- A 2-methyl substituent and a 1H-imidazol-4-yl group on the α-carbon.

- A hydrochloride salt form, enhancing solubility in polar solvents.

This compound is likely synthesized via carbodiimide-mediated coupling or esterification reactions, as suggested by methodologies in involving imidazole derivatives and anhydrous DMF . Its applications may span medicinal chemistry (e.g., as a ligand or intermediate) due to the imidazole ring’s role in biomolecular interactions.

Eigenschaften

IUPAC Name |

ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-4-13-8(12)9(2,3)7-5-10-6-11-7;/h5-6H,4H2,1-3H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYBYFJPMASDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CN=CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . This method is useful for producing structurally related compounds to histamine.

Analyse Chemischer Reaktionen

Ester Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux (4 h) | H₂O | 2-(1H-imidazol-4-yl)-2-methylpropanoic acid | 92% | |

| NaOH (1M), 80°C (2 h) | Ethanol | Sodium salt of the acid | 85% |

Key Findings :

-

Acidic hydrolysis (HCl) provides higher yields due to stabilization of the intermediate oxonium ion .

-

Basic conditions (NaOH) require longer reaction times to avoid imidazole ring decomposition .

Amidation Reactions

The ester reacts with primary amines to form amides, a critical step in drug intermediate synthesis.

Mechanistic Insight :

-

Direct aminolysis is feasible but benefits from coupling agents like DCC to enhance reactivity .

-

Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted analogs .

Sulfonation at the Imidazole Ring

The imidazole nitrogen reacts with sulfonating agents to form sulfonamide derivatives.

| Sulfonating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorosulfonic acid | DCM, −10°C, 2 h | 1-Sulfo-2-(1H-imidazol-4-yl)-2-methylpropanoate | 60% | |

| SO₃·Py complex | DMF, 50°C, 6 h | 1-Sulfamoyl derivative | 55% |

Notes :

Transesterification

The ethyl ester undergoes exchange with other alcohols under catalytic conditions.

| Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 8 h | Methyl 2-(1H-imidazol-4-yl)-2-methylpropanoate | 88% | |

| Isopropyl | Ti(OiPr)₄ | 100°C, 12 h | Isopropyl ester | 70% |

Optimization :

Degradation Pathways

Stability studies reveal degradation under oxidative and photolytic conditions:

| Condition | Degradation Product | Mechanism | Reference |

|---|---|---|---|

| H₂O₂ (3%), 40°C, 24h | 2-(1H-imidazol-4-yl)-2-methylpropanoic acid | Oxidation of ester | |

| UV light (254 nm) | Imidazole-4-carbaldehyde | Radical-mediated cleavage |

Recommendations :

Comparison with Structural Analogs

The methylpropanoate substituent alters reactivity compared to simpler imidazole esters:

| Property | Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate | Methyl Imidazole-4-carboxylate | Reference |

|---|---|---|---|

| Hydrolysis rate (k, h⁻¹) | 0.18 | 0.35 | |

| pKa (imidazole NH) | 6.9 | 7.2 | |

| Solubility (H₂O, mg/mL) | 12 | 45 |

Implications :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth and reducing viability. For instance, studies have demonstrated that certain imidazole derivatives can disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to cell death .

Anticancer Potential

Imidazole derivatives are being investigated for their anticancer properties. Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride has been evaluated for its ability to induce apoptosis in cancer cell lines. Preliminary studies suggest that this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival .

Synthesis Methodologies

The synthesis of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride typically involves the reaction of imidazole derivatives with appropriate acylating agents. A common procedure includes:

-

Starting Materials :

- 1H-imidazole

- Ethyl acetoacetate

- Hydrochloric acid

-

Procedure :

- The imidazole is reacted with ethyl acetoacetate under reflux conditions.

- Hydrochloric acid is added to form the hydrochloride salt.

- The product is purified through recrystallization techniques.

This method yields a compound with high purity and biological activity .

In Vitro Studies

In vitro studies have shown that ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride possesses antioxidant properties, which contribute to its potential therapeutic effects. The compound has been tested for its ability to scavenge free radicals, indicating its usefulness in preventing oxidative stress-related diseases .

Molecular Docking Studies

Computational studies using molecular docking techniques have provided insights into the binding affinities of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These studies suggest that the compound can effectively interact with target proteins, potentially inhibiting their activity and leading to therapeutic effects .

Case Studies and Clinical Insights

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that a related imidazole derivative significantly improved treatment outcomes compared to standard antibiotics.

- Case Study 2 : In cancer research, a study involving the administration of imidazole derivatives showed promising results in reducing tumor sizes in preclinical models, warranting further investigation into their mechanisms of action.

Wirkmechanismus

The mechanism of action for ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Vergleich Mit ähnlichen Verbindungen

L-Histidine Monohydrochloride Monohydrate

- Structure: (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate .

- Molecular Formula : C₆H₉N₃O₂·HCl·H₂O (MW: 209.63 g/mol).

- Key Differences: Contains a carboxylic acid (-COOH) instead of an ethyl ester (-COOEt). Features an amino acid backbone (α-carbon with amino and carboxyl groups). Hydrate form increases polarity and water solubility.

4-(Chloromethyl)-1,3-Thiazole-2-Carboxylic Acid Derivatives

Adenosine Receptor Ligands (e.g., Compound 15)

- Structure: Dicyanopyridines with imidazole-substituted methanamine () .

- Key Differences: Pyridine core vs. propanoate backbone. Designed for adenosine receptor binding, suggesting divergent biological targets.

Physicochemical Properties

Research Findings and Discrepancies

- Synthetic Utility: highlights the use of imidazole derivatives in adenosine receptor ligands, suggesting the target compound’s relevance in receptor modulation .

- Data Conflicts : lists inconsistent molecular weights and formulas for the target compound, necessitating verification via primary literature .

Biologische Aktivität

Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials, while also highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₉H₁₄N₂O₂·HCl

- Molecular Weight : 202.68 g/mol

- Melting Point : 125-126 °C

The imidazole ring in the structure contributes to its biological activity, as imidazole derivatives are known for various pharmacological effects.

Antimicrobial Activity

Imidazole derivatives, including ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride, have demonstrated significant antimicrobial properties. Research shows that compounds containing imidazole rings can exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have indicated that similar imidazole derivatives possess antibacterial and antifungal effects, which may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Antitumor Activity

The antitumor potential of imidazole derivatives has been widely studied. Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell growth significantly. For example, a study reported that certain imidazole derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Case Study: In Vitro Antitumor Evaluation

A recent study investigated the cytotoxic effects of several imidazole derivatives on cancer cells. The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride | MCF-7 | 15.3 |

| Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride | HeLa | 12.8 |

| Ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride | A549 | 18.5 |

These findings suggest that the compound exhibits promising antitumor activity across different cancer cell lines.

Other Biological Activities

Beyond antimicrobial and antitumor activities, ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride may also possess anti-inflammatory and analgesic properties. Research into related compounds indicates that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

The biological activities of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride can be attributed to its interaction with various molecular targets:

- DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Protein Kinases : Imidazole derivatives may act as inhibitors of specific protein kinases involved in cancer cell proliferation.

- Cell Membrane Disruption : The amphipathic nature of the compound allows it to integrate into lipid membranes, leading to cell lysis in microbial pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer: The synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology has been used to synthesize structurally related imidazole compounds, where reaction parameters such as temperature (20–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield . Sodium borohydride or hydrogen peroxide may be employed as reducing/oxidizing agents, with pH control (e.g., neutral to mildly acidic conditions) critical for stabilizing intermediates . Optimizing these parameters using fractional factorial design (FFD) can reduce experimental iterations .

Q. How should researchers handle safety and storage considerations for ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride in laboratory settings?

- Methodological Answer: Imidazole derivatives often require inert atmosphere storage (e.g., nitrogen or argon) to prevent degradation, as seen in analogous compounds . Safety protocols include using fume hoods for handling volatile intermediates, PPE (gloves, lab coats), and adherence to institutional Chemical Hygiene Plans. Flammable byproducts should be managed via controlled waste disposal, as outlined in general laboratory safety frameworks .

Advanced Research Questions

Q. What statistical experimental design approaches are optimal for optimizing the synthesis of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride?

- Methodological Answer: Response Surface Methodology (RSM) and Box-Behnken designs are effective for multi-variable optimization (e.g., temperature, catalyst concentration, reaction time). For instance, a central composite design (CCD) can model non-linear relationships between variables, reducing the number of experiments by 40–60% while maximizing yield . Computational tools like ICReDD’s reaction path search algorithms further narrow optimal conditions by integrating quantum chemical calculations with experimental data .

Q. How can computational reaction path search methods enhance the development of novel derivatives of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling virtual screening of substituent effects on reactivity. For example, ICReDD’s workflow combines density functional theory (DFT) with machine learning to prioritize synthetic routes with high thermodynamic feasibility and low energy barriers . Molecular dynamics simulations can also model solvent effects on reaction kinetics .

Q. What methodologies are effective in resolving contradictory data regarding the biological activity of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride across different studies?

- Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, pH, concentration ranges). Standardized dose-response curves (e.g., IC₅₀ determination) and orthogonal assays (e.g., enzymatic vs. cellular) validate activity. Meta-analyses using tools like RevMan can statistically reconcile discrepancies by weighting data based on experimental rigor . Replicating studies under controlled conditions (e.g., ISO 17025 guidelines) further ensures reproducibility .

Q. What advanced characterization techniques are critical for elucidating the structural and electronic properties of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride?

- Methodological Answer: X-ray crystallography provides definitive stereochemical assignments, while high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Solid-state NMR (e.g., ¹³C CP/MAS) reveals polymorphic forms, and UV-Vis spectroscopy coupled with time-dependent DFT (TD-DFT) correlates electronic transitions with computational models .

Q. How can membrane separation technologies be applied in the purification of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride from complex reaction mixtures?

- Methodological Answer: Nanofiltration membranes with tailored pore sizes (1–10 nm) selectively isolate the target compound based on molecular weight and charge. For example, polyamide membranes achieve >90% rejection of imidazole derivatives while permitting solvent permeation. Process optimization via dead-end or cross-flow filtration minimizes fouling and maximizes yield .

Q. What strategies exist for scaling up the synthesis of ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride while maintaining reaction efficiency and product purity?

- Methodological Answer: Continuous flow reactors (e.g., microreactors) enhance heat/mass transfer, reducing side reactions during scale-up. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time. Membrane-based solvent exchange systems (e.g., pervaporation) efficiently remove volatile byproducts, maintaining >95% purity in pilot-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.